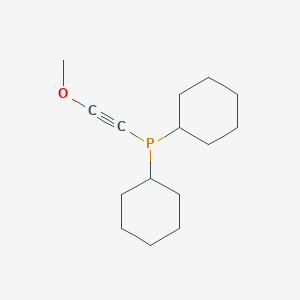
Dicyclohexyl(methoxyethynyl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicyclohexyl(methoxyethynyl)phosphane is a tertiary phosphine compound characterized by the presence of two cyclohexyl groups, a methoxy group, and an ethynyl group attached to a phosphorus atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl(methoxyethynyl)phosphane typically involves the reaction of dicyclohexylphosphine with methoxyethyne under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the deprotonation of the methoxyethyne, allowing it to react with the dicyclohexylphosphine. The reaction is conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Dicyclohexyl(methoxyethynyl)phosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: The methoxy and ethynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Various phosphine derivatives.
Substitution: Compounds with different functional groups replacing the methoxy or ethynyl groups.
Wissenschaftliche Forschungsanwendungen
Dicyclohexyl(methoxyethynyl)phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Biology: The compound can be employed in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of dicyclohexyl(methoxyethynyl)phosphane involves its ability to coordinate with metal centers, forming stable complexes that can participate in various catalytic cycles. The methoxy and ethynyl groups provide additional sites for interaction with substrates, enhancing the compound’s versatility in chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the metal center it coordinates with.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dicyclohexylphosphine: Lacks the methoxy and ethynyl groups, making it less versatile in certain applications.
Methoxyethynylphosphine: Contains the methoxy and ethynyl groups but lacks the cyclohexyl groups, affecting its steric and electronic properties.
Dicyclohexylphenylphosphine: Contains a phenyl group instead of the methoxyethynyl group, leading to different reactivity and applications.
Uniqueness
Dicyclohexyl(methoxyethynyl)phosphane is unique due to the combination of cyclohexyl, methoxy, and ethynyl groups, which provide a balance of steric hindrance and electronic effects. This makes it a valuable ligand in catalysis and a versatile reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
95111-94-7 |
|---|---|
Molekularformel |
C15H25OP |
Molekulargewicht |
252.33 g/mol |
IUPAC-Name |
dicyclohexyl(2-methoxyethynyl)phosphane |
InChI |
InChI=1S/C15H25OP/c1-16-12-13-17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h14-15H,2-11H2,1H3 |
InChI-Schlüssel |
AWAMOKGDTBROPK-UHFFFAOYSA-N |
Kanonische SMILES |
COC#CP(C1CCCCC1)C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2H,4H,6H-Pyrido[1,2-e][1,3,5,7]dithiadiazocine](/img/structure/B14344398.png)
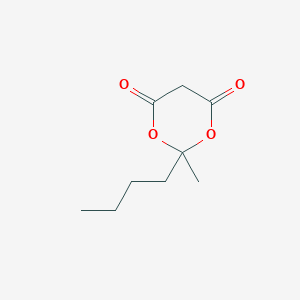

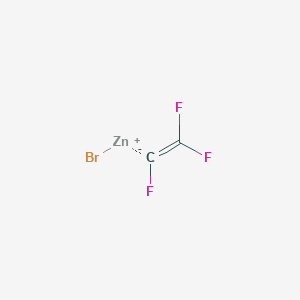
![2-(2-{2-[2-(Piperidin-1-YL)ethoxy]ethoxy}ethoxy)phenol](/img/structure/B14344420.png)

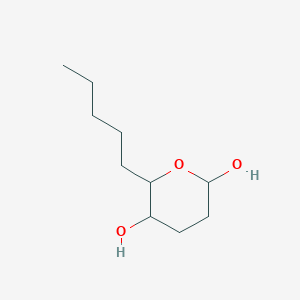
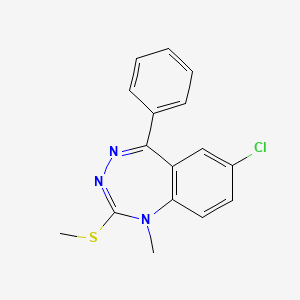
![1-amino-3-[(E)-[4-(diethylamino)phenyl]methylideneamino]urea](/img/structure/B14344452.png)
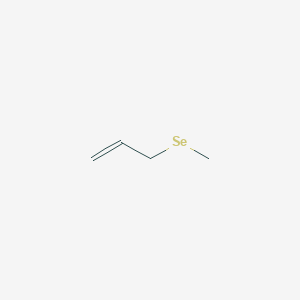
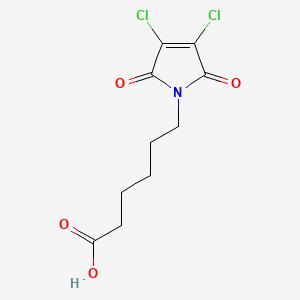
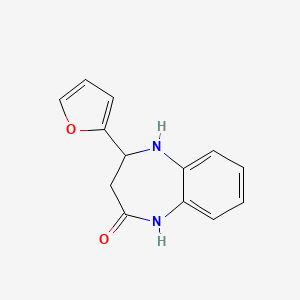
![2-Thiabicyclo[3.1.0]hex-3-ene-6-carbohydrazide](/img/structure/B14344485.png)

